
4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol is a chemical compound with a unique structure that includes an oxane ring substituted with an aminobutan-2-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol, followed by subsequent reactions with sugar aldoses in the presence of a catalytic amount of acetic acid . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways. In medicine, the compound has potential therapeutic applications, particularly in the development of new drugs. Additionally, in industry, it may be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol include other oxane derivatives and aminobutan-2-yl substituted compounds. Examples include 4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol and 4-(1-Aminobutan-2-yl)oxepan-4-ol .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
4-(1-aminobutan-2-yl)-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(7-11)10(12)4-5-13-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
Clé InChI |
PIUOTKFMAROKSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1(CCOC(C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
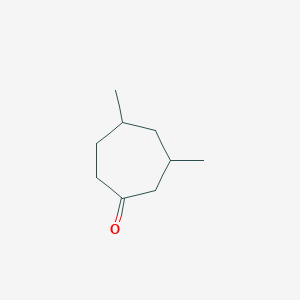
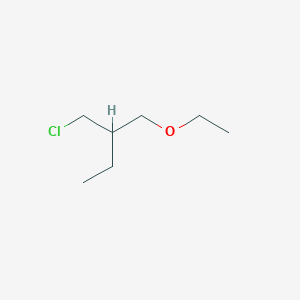
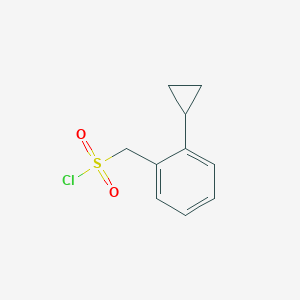
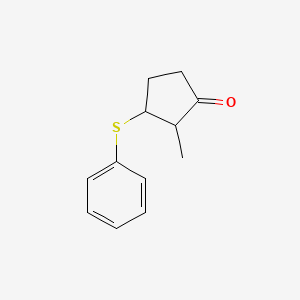
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
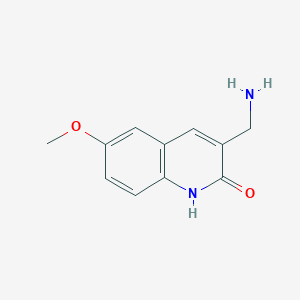

![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)
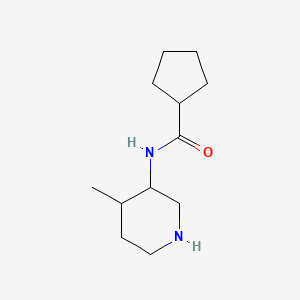
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
